molecular formula C7H12BrN3 B6260236 4-bromo-3-tert-butyl-1H-pyrazol-5-amine CAS No. 110086-18-5

4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B6260236
CAS No.: 110086-18-5
M. Wt: 218.1
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Description

4-Bromo-3-tert-butyl-1H-pyrazol-5-amine is a chemical compound offered for research and development purposes. This brominated, tert-butyl-substituted pyrazolamine serves as a versatile synthetic intermediate and building block in organic chemistry, particularly for the construction of more complex molecules. Its structure, featuring both a bromine substituent and an amine group on the pyrazole core, makes it a valuable precursor for metal-catalyzed cross-coupling reactions and other functional group transformations. This allows researchers to create diverse chemical libraries for screening in various life science applications. This product is intended for use in laboratory research only. It is strictly not for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes. Researchers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

CAS No.

110086-18-5

Molecular Formula

C7H12BrN3

Molecular Weight

218.1

Purity

92

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Bromo 3 Tert Butyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis for the 4-bromo-3-tert-butyl-1H-pyrazol-5-amine Scaffold

A logical retrosynthetic analysis of this compound (I) suggests that the primary disconnection would be the late-stage introduction of the bromine atom at the C-4 position. This points to the precursor molecule, 3-tert-butyl-1H-pyrazol-5-amine (II). The synthesis of this precursor then becomes the central challenge.

The pyrazole (B372694) ring itself can be deconstructed through the disconnection of the N1-C5 and N2-C3 bonds, a common strategy in pyrazole synthesis. This leads back to two key starting materials: a hydrazine (B178648) source and a 1,3-dicarbonyl compound or a functional equivalent. Specifically for compound (II), this would involve the reaction of hydrazine with a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (III). This β-ketonitrile is a critical synthon, providing both the tert-butyl group at what will become the C-3 position and the nitrile group, which serves as a precursor to the C-5 amine.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic pathway for this compound.

Foundational Pyrazole Ring Construction Strategies

The formation of the pyrazole ring is the cornerstone of the synthesis. Several classical and modern methods can be employed to construct the 3-tert-butyl-1H-pyrazol-5-amine core.

Classical Cyclocondensation Reactions (e.g., Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most established and widely used methods for pyrazole formation. uni.luwikipedia.orgnih.govnsf.gov This approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.net

In the context of synthesizing 3-tert-butyl-1H-pyrazol-5-amine, the most versatile method involves the condensation of a β-ketonitrile with hydrazine. beilstein-journals.orgnih.gov The reaction between 4,4-dimethyl-3-oxopentanenitrile and hydrazine proceeds via the initial nucleophilic attack of the hydrazine on the ketone carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group, which, after tautomerization, yields the desired 5-aminopyrazole. nih.gov The reaction is typically carried out in a suitable solvent such as ethanol, often with acid or base catalysis to facilitate the condensation and cyclization steps. nih.govnih.gov

A specific procedure for a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, involves heating 3-nitrophenylhydrazine (B1228671) with 4,4-dimethyl-3-oxopentanenitrile in the presence of hydrochloric acid. nih.gov This highlights the general applicability of using β-ketonitriles for the synthesis of 3-substituted-5-aminopyrazoles.

Table 1: Key Features of the Knorr Pyrazole Synthesis

FeatureDescription
Reactants 1,3-dicarbonyl compound (or equivalent like β-ketonitrile) and hydrazine/substituted hydrazine. researchgate.net
Product Pyrazole or pyrazolone. researchgate.net
Mechanism Involves formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration. rsc.org
Regioselectivity Can be an issue with unsymmetrical dicarbonyls and substituted hydrazines. rsc.org

[3+2] Cycloaddition Reactions (e.g., Diazo Compounds and Dipolarophiles)

[3+2] cycloaddition reactions offer an alternative and powerful method for constructing five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves a diazo compound as the 1,3-dipole and an alkyne or alkene as the dipolarophile.

While a direct [3+2] cycloaddition to form this compound is not commonly reported, the synthesis of substituted pyrazoles via this method is well-documented. For instance, the reaction of in situ generated nitrile imines with enamides has been shown to produce a wide range of functionalized pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.

A more relevant approach within this category for the target molecule would involve a 1,3-dipolar cycloaddition of a diazoalkane with a suitable nitrile. However, controlling the regioselectivity to obtain the desired 3-tert-butyl-5-amino substitution pattern can be challenging.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules, including pyrazoles. clockss.orgresearchgate.net These reactions are atom-economical and can rapidly generate molecular diversity. clockss.orgresearchgate.net

For the synthesis of 5-aminopyrazoles, MCRs often utilize a β-ketonitrile, an aldehyde, and a hydrazine. While this specific combination might not directly yield the target 3-tert-butyl-1H-pyrazol-5-amine without a C-4 substituent, variations of this approach could be envisioned. For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can lead to polysubstituted pyrazoles.

Regioselective Introduction of Substituents on the Pyrazole Nucleus

Once the 3-tert-butyl-1H-pyrazol-5-amine core is synthesized, the final step is the regioselective introduction of the bromine atom at the C-4 position.

Bromination Strategies at C-4 Position and Regiocontrol

The C-4 position of the pyrazole ring is generally susceptible to electrophilic substitution, especially when activating groups such as an amino group are present at C-5. The direct bromination of 3-tert-butyl-1H-pyrazol-5-amine is the most straightforward approach to obtaining the final product.

N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to control the extent of bromination. For pyrazoles, the bromination with NBS often proceeds readily at room temperature. beilstein-archives.org The amino group at the C-5 position strongly activates the ring towards electrophilic attack, directing the incoming electrophile (bromonium ion from NBS) to the adjacent C-4 position.

The reaction of 3-aryl-1H-pyrazol-5-amines with NBS in a solvent like DMSO has been shown to be a highly efficient method for C-4 bromination, proceeding at room temperature with good to excellent yields. beilstein-archives.org This suggests that the bromination of 3-tert-butyl-1H-pyrazol-5-amine with NBS would proceed with high regioselectivity to afford the desired 4-bromo derivative.

Table 2: Reagents for C-4 Bromination of Pyrazoles

ReagentDescription
N-Bromosuccinimide (NBS) A mild and selective source of electrophilic bromine, commonly used for brominating activated aromatic and heterocyclic rings. organic-chemistry.orgmasterorganicchemistry.com
Molecular Bromine (Br2) A more reactive and less selective brominating agent. Its use can sometimes lead to over-bromination or side reactions.

Mechanistic Elucidation of Key Reaction Steps

The formation of this compound involves two key transformations: the initial cyclocondensation to form the pyrazole ring and the subsequent electrophilic bromination.

The initial and most widely accepted step in the reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) and hydrazine is the formation of a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. In the case of unsymmetrical 1,3-dicarbonyls, this can lead to a mixture of regioisomers. rsc.org However, the use of a β-ketonitrile with hydrazine typically leads to the formation of a 5-aminopyrazole.

The bromination of the resulting 3-tert-butyl-1H-pyrazol-5-amine is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. The amino group at C5 and the tert-butyl group at C3 direct the incoming electrophile to the C4 position. A plausible mechanism for the halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimide (NXS) in DMSO suggests that DMSO plays a catalytic role. beilstein-archives.org It is proposed that the oxygen atom of DMSO coordinates with the halogen of NXS to form a polarized intermediate, which then delivers the electrophilic halogen to the pyrazole ring. beilstein-archives.org

Investigation of Transition States and Intermediates

For the Knorr pyrazole synthesis, a hydroxylpyrazolidine intermediate is often observed and can sometimes be isolated. rsc.org The dehydration of this intermediate is generally considered the rate-determining step under neutral pH conditions. rsc.org Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for investigating the geometries and energies of transition states and intermediates in such reaction pathways. researchgate.netaip.org For instance, DFT calculations have been used to study the molecular geometry and electronic properties of various pyrazole derivatives. researchgate.netaip.orgnih.gov

The following table outlines the plausible intermediates and transition states for the key reaction steps.

Reaction Step Plausible Intermediates Plausible Transition States
Pyrazole Formation Hydrazone, HydroxylpyrazolidineTransition state for nucleophilic attack of hydrazine, Transition state for cyclization, Transition state for dehydration
Bromination Sigma complex (Wheland intermediate)Transition state for the attack of the bromonium ion source on the pyrazole ring

It is important to note that the stability of these intermediates and the energy barriers of the transition states would be influenced by the steric bulk of the tert-butyl group and the electronic effects of the amino group.

Kinetic and Thermodynamic Considerations of Reactions

The reaction conditions, including solvent, temperature, and catalysts, can significantly influence the kinetics and thermodynamics of the synthesis, potentially altering the product distribution and yield.

In the synthesis of substituted pyrazoles, both kinetic and thermodynamic control can be operative. nih.gov For instance, in the reaction of α,β-unsaturated nitriles with hydrazines, kinetic conditions (e.g., lower temperature) may favor one regioisomer, while thermodynamic conditions (e.g., higher temperature) may lead to the formation of the more stable isomer. chim.it An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer. chim.it

Kinetic studies of the Knorr pyrazole synthesis have revealed complex reaction pathways, including the potential for autocatalysis. rsc.orgdntb.gov.ua The reaction rate is influenced by factors such as pH and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For example, acid catalysis has a pronounced effect on both the rate of pyrazole formation and subsequent reactions. nih.gov

The bromination step is generally a thermodynamically favorable process due to the formation of a stable, aromatic, and highly substituted pyrazole ring. The kinetics of this electrophilic substitution are dependent on the nucleophilicity of the pyrazole ring and the reactivity of the brominating agent.

The following table summarizes the key kinetic and thermodynamic factors for the synthesis of this compound.

Factor Influence on Pyrazole Formation Influence on Bromination
Temperature Can influence regioselectivity (kinetic vs. thermodynamic control). Higher temperatures generally increase the reaction rate.Higher temperatures generally increase the reaction rate.
Solvent Solvent polarity can affect the stability of intermediates and transition states.Can influence the solubility of reagents and the reactivity of the brominating agent.
Catalyst Acid or base catalysis is often employed to accelerate the reaction. slideshare.netLewis acids or polar solvents like DMSO can catalyze the reaction. beilstein-archives.org
Steric Effects The bulky tert-butyl group can influence the regioselectivity of the initial cyclization.The directing effects of the tert-butyl and amino groups ensure high regioselectivity for bromination at the C4 position.
Electronic Effects The electron-donating amino group activates the pyrazole ring, facilitating electrophilic substitution.The electron-donating amino group activates the pyrazole ring, increasing the rate of bromination.

Further experimental and computational studies are necessary to provide precise quantitative data on the transition states, intermediates, and the kinetic and thermodynamic parameters for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The protons of the amino group (NH₂) and the pyrazole (B372694) ring NH would appear as broader singlets, and their chemical shifts could be sensitive to solvent and concentration. The position of the NH proton on the pyrazole ring can help distinguish between tautomers.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the quaternary carbons of the tert-butyl group and the pyrazole ring, as well as the methyl carbons of the tert-butyl group. The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the bromo, tert-butyl, and amino substituents. For instance, studies on similar 1-phenyl-3-tert-butyl-5-arylpyrazoles show the C3 and C5 carbons of the pyrazole ring resonating at distinct chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.3~30
C(CH₃)₃-~32
C3-~150-160
C4-~90-100
C5-~140-150
NH₂Broad singlet-
NHBroad singlet-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₁₂BrN₃), HRMS would provide a measured mass with high accuracy (typically to four or five decimal places).

The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Predicted collision cross-section values for various adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental data. uni.lu

Fragmentation analysis in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. For this compound, potential fragment ions could arise from the loss of a methyl group from the tert-butyl substituent, or cleavage of the entire tert-butyl group. The fragmentation of related substituted pyrazoles has been studied, providing a basis for interpreting the mass spectrum of this compound. researchgate.net

Table 2: Predicted HRMS Data for this compound Data predicted by computational methods. uni.lu

AdductPredicted m/z
[M+H]⁺218.02873
[M+Na]⁺240.01067
[M-H]⁻216.01417
[M]⁺217.02090

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would typically appear as two bands in the region of 3200-3500 cm⁻¹. The N-H stretching of the pyrazole ring would also be observed in this region. The C-H stretching vibrations of the tert-butyl group would be found just below 3000 cm⁻¹. The pyrazole ring C=N and C=C stretching vibrations would likely appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the tert-butyl group and the pyrazole ring are often strong in the Raman spectrum.

Table 3: Expected Vibrational Bands for this compound Based on typical functional group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3200-3500
Pyrazole (N-H)Stretching~3100-3300
tert-Butyl (C-H)Stretching2850-2970
Pyrazole Ring (C=N, C=C)Stretching1500-1650
C-BrStretching500-600

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Analysis of the crystal structures of related pyrazole derivatives reveals that the pyrazole ring is planar. nih.govnih.govresearchgate.netresearchgate.net It is expected that the title compound would also feature a planar pyrazole ring. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group and the pyrazole NH, which can form networks within the crystal lattice. The bulky tert-butyl group would also play a significant role in dictating the packing arrangement.

Table 4: Expected Crystallographic Parameters for this compound Based on data from similar pyrazole structures. nih.govnih.govresearchgate.netresearchgate.net

ParameterExpected Value
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Pyrazole RingPlanar
Key Intermolecular InteractionsN-H···N or N-H···Br hydrogen bonding

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a compound by determining the weight percentages of its constituent elements (carbon, hydrogen, nitrogen, and in some cases, sulfur). For this compound (C₇H₁₂BrN₃), the experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values. This serves as a final confirmation of the compound's purity and elemental composition.

Table 5: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon (C)38.55
Hydrogen (H)5.55
Bromine (Br)36.63
Nitrogen (N)19.27

Computational and Theoretical Investigations of 4 Bromo 3 Tert Butyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and stability of molecules. eurasianjournals.com For 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, these methods provide fundamental insights into its reactivity and potential as a pharmacophore.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. eurasianjournals.comnih.gov DFT calculations have been employed to determine the geometric parameters, such as bond lengths and angles, as well as the electronic distribution within the this compound molecule. nih.gov These studies help in understanding the molecule's stability and the nature of its chemical bonds.

General DFT studies on pyrazole (B372694) derivatives often focus on calculating parameters like dipole moment, total energy, and heat of formation to gauge molecular stability. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For substituted pyrazoles, DFT is also used to analyze the influence of different functional groups on the electronic structure of the pyrazole ring. fao.org

Table 1: Representative DFT-Calculated Properties for Substituted Pyrazoles

PropertyTypical Value RangeSignificance
Total Energy (Hartree)VariesLower energy indicates greater stability.
Dipole Moment (Debye)1 - 5 DIndicates the polarity of the molecule.
HOMO-LUMO Gap (eV)3 - 6 eVRelates to chemical reactivity and stability.

Note: The values in this table are illustrative and based on general findings for pyrazole derivatives. Actual values for this compound would require specific calculations.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous method for determining molecular properties. These calculations can be used to obtain highly accurate geometries, vibrational frequencies, and electronic properties. For pyrazole derivatives, ab initio methods can complement DFT studies, offering a different perspective on the electronic structure and confirming the results obtained from other computational approaches.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals are key to understanding how a molecule will interact with other chemical species. youtube.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO represents the ability to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

In the context of this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich pyrazole ring and the amine group, suggesting these are the primary sites for electrophilic attack. The LUMO, influenced by the bromine atom, would indicate the likely regions for nucleophilic attack. This analysis is critical for predicting how the molecule might bind to biological targets. wikipedia.orgnih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable in modern drug discovery, providing insights into how a molecule might interact with biological systems. eurasianjournals.com These methods are particularly valuable for pyrazole derivatives, which are known to interact with a variety of enzymes and receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and in predicting its binding affinity.

Docking simulations involve placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net The results of these simulations can guide the design of more potent and selective inhibitors. nih.gov For instance, studies on other pyrazole derivatives have successfully used molecular docking to identify key interactions with enzymes like cyclooxygenase (COX) and various kinases. nih.govresearchgate.net

Table 2: Key Interactions in Molecular Docking of Pyrazole Derivatives

Interaction TypeDescriptionImportance
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., O, N).Crucial for specificity and high affinity.
Hydrophobic InteractionsInteractions between nonpolar groups.Important for binding in hydrophobic pockets of proteins.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Can contribute significantly to binding energy.
Halogen BondingNoncovalent interaction involving a halogen atom.The bromine atom in the title compound could participate in this.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for the flexibility of both the ligand and its target. These simulations are used to assess the stability of a ligand-protein complex and to analyze the conformational changes that may occur upon binding. nih.gov

For this compound, MD simulations could be used to refine the results of molecular docking studies. By simulating the movement of the ligand within the binding site, researchers can gain a more realistic understanding of its binding mode and the stability of the key interactions identified in docking. nih.gov MD simulations are also valuable for studying the conformational preferences of the molecule in different environments, such as in aqueous solution. eurasianjournals.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery, enabling the identification of novel bioactive molecules. While specific studies on this compound are not extensively documented in public literature, the principles of these methods are broadly applicable to pyrazole derivatives.

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For a compound like this compound, the pyrazole ring itself can act as a scaffold, with the amino group serving as a hydrogen bond donor and acceptor, the bromine atom contributing to hydrophobic and halogen bonding interactions, and the tert-butyl group providing a significant hydrophobic moiety.

Virtual screening then utilizes these pharmacophore models to search large databases of chemical compounds to identify those that match the defined spatial and chemical requirements. This process can significantly narrow down the number of candidates for experimental testing. For instance, a pharmacophore model could be developed based on a known inhibitor of a target enzyme, and then used to screen for other pyrazole derivatives, potentially including this compound, that could exhibit similar inhibitory activity.

In a study on pyrazole derivatives as potential anticancer agents, computational methods were employed to predict binding modes and affinity to biological targets. eurasianjournals.com Such an approach for this compound would involve:

Target Identification: Selecting a relevant biological target (e.g., a protein kinase, a receptor).

Pharmacophore Model Generation: Defining the key interaction points based on the target's active site or known ligands.

Database Screening: Searching chemical libraries for molecules fitting the pharmacophore model.

Docking and Scoring: Predicting the binding orientation and affinity of the hit compounds to the target.

A hypothetical pharmacophore model for a target interacting with this compound might include the features outlined in the table below.

Pharmacophore FeatureCorresponding Moiety on this compound
Hydrogen Bond DonorAmino group (-NH2)
Hydrogen Bond AcceptorPyrazole ring nitrogens, Amino group (-NH2)
Hydrophobic Grouptert-Butyl group, Bromine atom
Aromatic RingPyrazole ring

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.

A 2D-QSAR study on a series of 63 in-house synthesized pyrazole derivatives against various cancer cell lines demonstrated the utility of this approach. nih.gov The study developed statistically significant models that could predict the anti-proliferative potential of the compounds. nih.gov For this compound, a similar QSAR study would involve the calculation of various molecular descriptors, which are numerical representations of the molecule's physicochemical properties.

These descriptors can be categorized as:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Once calculated, these descriptors for a series of pyrazole analogs would be used to build a regression model against their experimentally determined biological activities (e.g., IC50 values).

The following table provides an example of descriptors that would be relevant for a QSAR study of this compound.

Descriptor TypeExample DescriptorRelevance to this compound
ElectronicDipole MomentInfluences interactions with polar environments and binding sites.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
HydrophobicLogPPredicts partitioning between aqueous and lipid phases, affecting bioavailability.
TopologicalWiener IndexDescribes the branching of the molecule.

A study on pyrazole derivatives as potential anticancer compounds predicted the pIC50 values against several cancer cell lines using 2D-QSAR models. nih.gov For example, against the ACHN kidney cancer cell line, four pyrazole derivatives were identified as having significant anti-proliferative potential based on the model's prediction. nih.gov

Aromaticity Analysis and Electron Delocalization Studies

The pyrazole ring is an aromatic heterocycle, and its aromaticity plays a crucial role in its stability and reactivity. nih.govmdpi.com Aromaticity is characterized by a cyclic, planar structure with a continuous system of delocalized π-electrons. Computational methods are essential for quantifying the aromaticity and understanding the electron delocalization within the pyrazole ring of this compound.

Several computational indices are used to assess aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the bond length alternation in the ring. A HOMA value close to 1 suggests high aromaticity.

Aromatic Fluctuation Index (FLU): This electronic criterion measures the delocalization of electrons.

Studies on substituted pyrazoles have shown that the nature and position of substituents can significantly influence the aromaticity of the pyrazole ring. rsc.org Electron-donating groups, like the amino group in this compound, can affect the electron density and delocalization within the ring. Conversely, the electron-withdrawing nature of the bromine atom and the steric bulk of the tert-butyl group will also modulate the electronic structure. nih.gov

The electron delocalization can be visualized and quantified using methods like Natural Bond Orbital (NBO) analysis, which examines the interactions between filled and empty orbitals. researchgate.net For this compound, NBO analysis would reveal the extent of π-electron delocalization within the pyrazole ring and the electronic interactions between the substituents and the ring.

A study on substituent effects in five-membered N-heterocycles found that in 4-substituted pyrazoles, electron-donating substituents can surprisingly increase aromaticity. rsc.org This suggests that the electronic interplay in the pyrazole ring is complex.

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and selectivity of molecules. researchgate.net For this compound, these methods can provide insights into its reactivity towards electrophiles and nucleophiles, and predict the most likely sites for chemical reactions.

Key parameters derived from DFT calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the amino group is expected to be a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom. The pyrazole ring itself is electron-rich and can undergo electrophilic substitution, with the C4 position being a likely target. mdpi.com The bromine atom can participate in halogen bonding or be a leaving group in certain reactions.

The following table summarizes the predicted reactivity sites based on general principles of pyrazole chemistry.

Reagent TypePredicted Reactive Site on this compoundRationale
ElectrophileAmino group (-NH2), C4 position of the pyrazole ringHigh electron density.
NucleophileCarbon atom attached to the bromine (C4)Potential for nucleophilic substitution.

Computational studies on other pyrazole derivatives have confirmed that DFT calculations can accurately predict their physical and chemical properties, accelerating the drug design process. researchgate.net

Chemical Reactivity and Derivatization Studies of 4 Bromo 3 Tert Butyl 1h Pyrazol 5 Amine

Reactions at the Bromo Substituent

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the pyrazole ring readily participates in these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron species, is a widely used method for creating C-C bonds. wikipedia.org While specific examples with 4-bromo-3-tert-butyl-1H-pyrazol-5-amine are not extensively documented in the provided results, the general applicability of Suzuki coupling to bromo-pyrazoles is well-established. nih.govnih.govorganic-chemistry.org For instance, various N-substituted 5-bromoindazoles undergo successful Suzuki coupling with heteroaryl boronic acids. nih.gov The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate. nih.gov The reactivity can be influenced by substituents on the pyrazole ring and the nature of the boronic acid. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the vinylation of aryl and heteroaryl halides. mdpi.comthieme-connect.de Bromoindazoles have been successfully coupled with olefins under mechanochemical ball-milling conditions, demonstrating the feasibility of Heck reactions on similar heterocyclic systems. nih.gov The choice of catalyst, base, and reaction conditions is crucial to optimize the yield and selectivity of the Heck coupling. thieme-connect.denih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction conditions are generally mild, often conducted at room temperature with an amine base. wikipedia.orglibretexts.org The reactivity of the halide follows the order I > Br > Cl. wikipedia.org While direct examples with the title compound are scarce in the search results, the Sonogashira coupling of other bromo-pyrazoles, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, has been optimized, indicating the potential for this transformation. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for modifying the pyrazole core. Studies on 4-bromo-1H-1-tritylpyrazole have shown that it can be coupled with various amines using a palladium catalyst and a suitable ligand. researchgate.netnih.gov The success of the reaction can be dependent on the nature of the amine, with some amines being more suitable for palladium-catalyzed coupling and others for copper-catalyzed amination. researchgate.net

Table 1: Overview of Cross-Coupling Reactions on Bromo-Pyrazoles

ReactionCoupling PartnerCatalyst System (Typical)Key Features
Suzuki Organoboron compoundsPd catalyst (e.g., Pd(dppf)Cl₂) + BaseForms C-C bonds; tolerant of various functional groups. wikipedia.orgnih.gov
Heck AlkenesPd catalyst + BaseForms substituted alkenes; can be performed under solvent-free conditions. wikipedia.orgnih.gov
Sonogashira Terminal AlkynesPd catalyst + Cu(I) co-catalyst + BaseForms alkynylated products; proceeds under mild conditions. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminesPd catalyst + Ligand + BaseForms C-N bonds; allows for the introduction of diverse amine functionalities. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are prevalent, the bromo substituent can also participate in nucleophilic substitution reactions, although less commonly for aryl halides unless activated. The search results did not provide specific examples of direct nucleophilic substitution at the C4-bromo position of this compound. However, this pathway remains a theoretical possibility for derivatization, particularly with strong nucleophiles or under specific reaction conditions that might facilitate such a transformation.

Reactions Involving the Amine Functional Group

The primary amine group at the C5 position is a rich site for chemical modification, enabling the synthesis of a wide array of derivatives through acylation, alkylation, arylation, and heterocycle formation.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amine group allows for straightforward reactions with various electrophiles.

Acylation: The amine can be readily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This is a common strategy for introducing a variety of functional groups and for the synthesis of biologically active molecules.

Alkylation and Arylation: Alkylation and arylation of the amine group can be achieved through various methods. For instance, reductive amination of a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde followed by reduction with sodium borohydride (B1222165) yields the corresponding N-benzylated pyrazole. mdpi.com This demonstrates a viable route for introducing alkyl and aryl substituents to the amine nitrogen.

Heterocycle Formation via Amine Reactivity

The amine group is a key synthon for the construction of fused heterocyclic systems. 5-aminopyrazoles are well-known precursors for the synthesis of pyrazolo[3,4-b]pyridines through condensation with 1,3-dicarbonyl compounds. mdpi.com This reaction, often referred to as the Friedländer annulation, provides access to a class of compounds with significant biological activities. mdpi.com Similarly, reactions with other bifunctional electrophiles can lead to the formation of other fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines. nih.gov

Table 2: Representative Reactions of the Amine Group in Pyrazoles

Reaction TypeReagentProduct Type
Acylation Acid Chloride/AnhydrideAmide
Reductive Amination Aldehyde/Ketone + Reducing AgentN-Alkyl/N-Aryl Amine mdpi.com
Heterocycle Formation 1,3-Dicarbonyl CompoundPyrazolo[3,4-b]pyridine mdpi.com
Heterocycle Formation Carbon DisulfideDithioxopyrazolopyrimidine nih.gov

Modifications at the tert-butyl Group (if applicable for further derivatization)

The tert-butyl group is generally considered to be chemically robust and less amenable to direct modification. However, in certain contexts, particularly in the synthesis of pyrazole-based compounds, the tert-butyl group can serve as a protecting group that can be removed under acidic conditions. orgsyn.org For instance, treatment with aqueous acids like HCl or trifluoroacetic acid (TFA) can lead to the de-tert-butylation of the pyrazole ring, yielding the corresponding N-unsubstituted pyrazole. orgsyn.org This deprotection strategy can be useful in multi-step syntheses where the NH of the pyrazole ring needs to be available for subsequent reactions.

While direct functionalization of the tert-butyl group itself is not a common derivatization strategy for this compound, its potential for removal adds another layer of synthetic utility to the this compound scaffold.

Regioselective Functionalization of the Pyrazole Ring (e.g., at N-1)

The pyrazole ring of this compound possesses two nitrogen atoms, N-1 and N-2, which can potentially be functionalized. However, achieving regioselectivity, the preferential reaction at one site over another, is a key challenge and a significant area of research. The substitution pattern of the pyrazole, with a bulky tert-butyl group at C-3 and a bromine atom at C-4, influences the electronic and steric environment of the nitrogen atoms, thereby directing the outcome of functionalization reactions.

Studies have shown that direct N-alkylation or N-arylation of similar pyrazole systems can be controlled to favor substitution at the N-1 position. For instance, in the synthesis of related pyrazole derivatives, the choice of reagents and reaction conditions plays a pivotal role in directing the functionalization. The N-1 position is often more sterically accessible compared to the N-2 position, which is flanked by the C-3 tert-butyl group.

A common strategy to achieve regioselective N-1 functionalization involves the use of a base to deprotonate the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl or aryl halide). The regioselectivity of this reaction can be influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile itself.

For example, the synthesis of N-protected 5-functionalized pyrazoles has been achieved through a [3+2] cycloaddition reaction, which offers a pathway to substituted pyrazoles where the substitution pattern, including at the N-1 position, can be controlled. nih.gov Another approach involves the direct lithiation of the pyrazole ring followed by quenching with an electrophile, a method that has been used for the regioselective synthesis of substituted thiophenes and could be applicable to pyrazoles. mdpi.com

The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot, two-step reductive amination where the pyrazole is first condensed with an aldehyde and then reduced. mdpi.com This highlights that the amino group at C-5 can also be a site for functionalization, but for regioselective N-1 functionalization, protecting the amino group might be a necessary preliminary step.

Furthermore, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide showcases the functionalization at the exocyclic amine, which can be followed by reactions on the pyrazole nitrogen. mdpi.com The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a related bicyclic system, illustrates the regioselective Boc protection at the N-1 position of the indazole ring, a reaction that is analogous to the N-1 functionalization of the pyrazole ring. nih.gov

Reaction Type Reagents/Conditions Position of Functionalization Reference
N-AlkylationAlkyl halide, BaseN-1 mdpi.com
N-ArylationAryl halide, CatalystN-1 nih.gov
N-ProtectionBoc anhydride, DMAPN-1 nih.gov
Reductive AminationAldehyde, Reducing agentExocyclic Amine mdpi.com
SulfonamidationSulfonyl chloride, BaseExocyclic Amine mdpi.com

Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship (SAR) Studies

The core structure of this compound is a versatile scaffold for the synthesis of a wide array of structurally diverse analogs. These analogs are instrumental in structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its desired effects.

The bromine atom at the C-4 position is a particularly useful handle for introducing diversity. It can be readily replaced or modified through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C-4 position, leading to a library of analogs with varying electronic and steric properties.

The amino group at the C-5 position is another key site for modification. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a variety of substituents. For example, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides demonstrates the derivatization of the amino group. nih.govresearchgate.net

Furthermore, the N-1 position of the pyrazole ring, as discussed in the previous section, can be functionalized with different alkyl or aryl groups, adding another dimension of structural diversity. The combination of modifications at C-4, C-5, and N-1 allows for the creation of a vast chemical space around the this compound core.

These SAR studies are crucial in various fields, including drug discovery and materials science. For example, in the development of phosphodiesterase 4D (PDE4D) inhibitors, SAR studies helped in the discovery of high-affinity ligands. nih.gov Similarly, SAR studies of 4-substituted methoxybenzoyl-aryl-thiazole analogues led to the identification of potent anticancer agents. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) tethered 1-tert-butyl-5-amino-4-pyrazoles and their evaluation for antiviral activity is another example of how SAR studies can guide the development of new therapeutic agents. nih.gov

Modification Site Reaction Type Introduced Groups Potential Application Reference
C-4 (Bromo position)Suzuki-Miyaura CouplingAryl, HeteroarylDrug Discovery nih.gov
C-4 (Bromo position)Sonogashira CouplingAlkynylMaterials Science nih.gov
C-5 (Amino group)AcylationAmidesDrug Discovery nih.govresearchgate.net
C-5 (Amino group)AlkylationSubstituted AminesDrug Discovery mdpi.com
N-1 PositionAlkylation/ArylationAlkyl, ArylDrug Discovery nih.gov

Mechanistic and Target Oriented Biological Activity Investigations in Vitro & in Silico

In Vitro Enzyme Inhibition Assays and IC50 Determination

No published studies containing data on the in vitro enzyme inhibition or IC50 values for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine were identified.

Kinase Inhibition Profiling (e.g., CDK, EGFR, FLT3, VEGFR2, p38 MAPK)

There is no available data on the kinase inhibition profile of this compound against common kinase targets such as Cyclin-Dependent Kinases (CDK), Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or p38 Mitogen-Activated Protein Kinase (p38 MAPK). While related pyrazole (B372694) structures have been investigated as kinase inhibitors, specific IC50 values for this compound have not been reported.

Investigations of Other Relevant Enzyme Targets (e.g., COX, Carbonic Anhydrase)

No research findings were located that describe the inhibitory activity of this compound against other enzyme targets such as Cyclooxygenase (COX) or Carbonic Anhydrase.

Receptor Binding Assays and Affinity Studies

There is no publicly available data from receptor binding assays or affinity studies (e.g., Ki or Kd values) for this compound.

Cellular Pathway Modulation Studies (In Vitro)

No studies have been published detailing the effects of this compound on cellular pathways in vitro.

Cell Cycle Analysis in Cell Lines

Information regarding the impact of this compound on the cell cycle in any cell line is not available in the current scientific literature.

Apoptosis Induction Mechanisms in Cell Lines

There are no research articles or reports that investigate the apoptosis-inducing mechanisms of this compound in any cell line.

Investigation of Signaling Pathway Alterations

Derivatives of the pyrazole family have been shown to modulate various signaling pathways critical in disease progression. For instance, certain pyrazole-containing compounds have demonstrated inhibitory effects on key enzymes involved in inflammatory and cancer pathways. researchgate.net Molecular docking studies have revealed that pyrazole derivatives can bind to the active sites of enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial mediators of inflammation. researchgate.net The specific alterations in signaling pathways induced by this compound derivatives are an active area of research, with studies focusing on their potential to interfere with pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase pathway, which is pivotal in angiogenesis. nih.gov

Structure-Activity Relationship (SAR) Analysis from Biological Data

The biological activity of pyrazole derivatives is intricately linked to their structural features. mdpi.comacs.org Structure-Activity Relationship (SAR) analysis helps in understanding how different substituents on the pyrazole core influence their therapeutic effects. acs.orgnih.gov

Identification of Pharmacophoric Features for Desired Activity

The core pharmacophore of active pyrazole derivatives often includes the pyrazole ring itself, which can engage in various non-covalent interactions with biological targets. rsc.org For many biologically active pyrazoles, the presence of specific substituents at positions 1, 3, 4, and 5 is crucial. For example, an aryl group at the N1-position and a substituted phenyl ring at the C3-position are common features in many anti-inflammatory and anticancer pyrazole compounds. mdpi.com The amino group at the C5-position, as seen in this compound, provides a key site for further chemical modification to enhance biological activity.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The electronic and steric properties of substituents on the pyrazole ring play a pivotal role in determining the biological activity of the resulting compounds. researchgate.net

Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on the aryl rings attached to the pyrazole core can significantly modulate the compound's interaction with its biological target. acs.orgrsc.org For instance, electron-withdrawing groups can enhance the acidity of the N-H proton or influence the electrostatic interactions with the active site of an enzyme. rsc.org

Steric Effects: The size and shape of the substituents also have a profound impact. The bulky tert-butyl group at the C3 position of the title compound, for example, can influence the molecule's conformation and its ability to fit into a specific binding pocket. researchgate.net The position of substituents is also critical; for example, para-substitution on a phenyl ring might be more favorable for activity than ortho- or meta-substitution due to steric hindrance. nih.gov

In Vitro Antimicrobial Activity Evaluation

Derivatives of pyrazole have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.com

Antibacterial Activity: Numerous studies have reported the in vitro antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. pharmacophorejournal.com For instance, certain pyrazole derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. pharmacophorejournal.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org

Antifungal Activity: Pyrazole derivatives have also been extensively investigated for their antifungal properties. nih.govnih.govbohrium.commdpi.com They have shown efficacy against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govbohrium.commdpi.comresearchgate.net Some triazole derivatives incorporating a pyrazole moiety have exhibited potent antifungal activity, with some compounds showing superior or comparable efficacy to the standard drug fluconazole. nih.govbohrium.commdpi.com The proposed mechanism for some of these compounds involves the inhibition of fungal CYP51, an enzyme crucial for ergosterol (B1671047) biosynthesis. nih.govbohrium.com

Antiviral Activity: The antiviral potential of pyrazole derivatives is another significant area of research. rsc.orgresearchgate.netrsc.org Studies have shown that certain pyrazole compounds exhibit activity against a range of viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV, by potentially inhibiting viral replication and entry into host cells. researchgate.netrsc.orgrsc.org Some pyrazole derivatives have also been identified as potential inhibitors of chikungunya virus. eurekaselect.com

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative TypeMicroorganismActivity/ObservationReference
Pyrazole-Thiazol-4-one/Thiophene DerivativesGram-positive and Gram-negative bacteria, C. albicansSignificant activity, with some derivatives showing MIC values as low as 0.22-0.25 μg/mL. Inhibition of DNA gyrase and DHFR. nih.govacs.org
Triazoles with Phenylethynyl PyrazoleC. albicans, C. neoformans, A. fumigatusExcellent in vitro activity, with some MICs as low as 0.0625 μg/mL. nih.govbohrium.commdpi.com
Hydroxyquinoline-Pyrazole DerivativesSARS-CoV-2, MERS-CoV, HCoV-229EPromising antiviral activity, inhibiting viral replication and entry. rsc.orgrsc.org
General Pyrazole DerivativesVarious bacteria and fungiModerate to potent antimicrobial activity observed in various studies. nih.govmdpi.com

In Vitro Anti-inflammatory and Antioxidant Activity Studies

Beyond their antimicrobial properties, pyrazole derivatives have shown promise as anti-inflammatory and antioxidant agents. nih.gov

The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins. mdpi.com In vitro assays have confirmed the anti-inflammatory potential of various pyrazole compounds. mdpi.com

The antioxidant activity of pyrazole derivatives has been evaluated using various in vitro methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.comresearchgate.netresearchgate.net Many pyrazole derivatives have demonstrated significant antioxidant potential, which is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov Some studies have shown that these compounds can also inhibit lipid peroxidation and reactive oxygen species (ROS) production. mdpi.com

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Pyrazole Derivatives

ActivityAssay/MethodObservationReference
Anti-inflammatoryInhibition of COX-1, COX-2, 5-LOXCertain pyrazole-indole conjugates showed potent inhibition of these enzymes. researchgate.net
AntioxidantDPPH radical scavenging assayMany pyrazole derivatives exhibit significant free radical scavenging activity. nih.govmdpi.comresearchgate.net
AntioxidantInhibition of ROS productionSome pyrazole compounds effectively block ROS production in cellular models. mdpi.com
AntioxidantInhibition of lipid peroxidationDemonstrated ability to diminish the lipid peroxidation process. mdpi.comnih.gov

Computational Prediction of Bioactivity and Toxicity Mechanisms

Computational tools play an increasingly vital role in modern drug discovery, enabling the prediction of a compound's biological activity and potential toxicity before its synthesis. tandfonline.comeurasianjournals.com

Molecular docking studies are widely used to predict the binding affinity and interaction patterns of pyrazole derivatives with their target proteins, such as enzymes and receptors. nih.govtandfonline.com These in silico studies provide valuable insights into the SAR and help in designing more potent and selective inhibitors. nih.gov

Furthermore, computational models are employed to predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. nih.govtandfonline.comresearchgate.net For pyrazole derivatives, these predictions can help in identifying compounds with favorable pharmacokinetic profiles and low potential for toxicity, including the formation of reactive metabolites. nih.govresearchgate.net For instance, in silico toxicity predictions can assess the likelihood of a compound causing adverse effects, such as hepatotoxicity or cardiotoxicity, and whether it can cross the blood-brain barrier. researchgate.net

Analytical Method Development for Research and Characterization

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, ensuring its purity and facilitating its isolation from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrazole (B372694) derivatives. For this compound, a reversed-phase HPLC method would likely be the primary choice for purity determination. A typical method would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. For related pyrazole compounds, this is often in the range of 230-280 nm. nih.govmdpi.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given the structure of this compound, its volatility might be sufficient for GC analysis, potentially after derivatization of the amine group to enhance thermal stability and improve peak shape. A capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17), would be appropriate. A flame ionization detector (FID) could be used for general-purpose detection, while a halogen-specific detector like an electron capture detector (ECD) or a halogen-specific detector (XSD) would offer enhanced sensitivity and selectivity for this brominated compound. nih.gov Temperature programming would be crucial to ensure the efficient elution of the compound and any potential impurities.

ParameterHPLCGC
Stationary Phase C18, C8DB-5, DB-17 (or similar polysiloxane)
Mobile Phase/Carrier Gas Acetonitrile/Water, Methanol/Water (with buffer)Helium, Nitrogen
Detection UV-Vis (230-280 nm)FID, ECD, XSD, MS
Typical Retention Time 5-15 min10-25 min

This table presents typical parameters for the chromatographic analysis of pyrazole derivatives and should be optimized for the specific compound.

Spectrophotometric Quantification Techniques (UV-Vis, Fluorescence)

Spectrophotometric methods offer a rapid and straightforward approach for the quantification of this compound in solution.

UV-Visible (UV-Vis) Spectroscopy is based on the absorption of ultraviolet or visible light by the molecule. The pyrazole ring system, along with the amino and bromo substituents, constitutes a chromophore that absorbs UV radiation. To determine the concentration of this compound, a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). nih.gov The concentration can then be calculated using the Beer-Lambert law. For many pyrazole derivatives, the λmax is observed in the UV region. nih.govmdpi.com

Fluorescence Spectroscopy , while generally more sensitive than UV-Vis spectroscopy, is only applicable if the compound exhibits fluorescence. The intrinsic fluorescence of this compound would need to be experimentally determined. If fluorescent, a method could be developed by identifying the optimal excitation and emission wavelengths. This technique could provide higher sensitivity for detecting trace amounts of the compound.

TechniqueParameterTypical Value for Pyrazole Derivatives
UV-Vis Spectroscopy λmax230 - 300 nm nih.gov
Molar Absorptivity (ε)10,000 - 25,000 L·mol⁻¹·cm⁻¹
Fluorescence Spectroscopy Excitation Wavelength (λex)To be determined experimentally
Emission Wavelength (λem)To be determined experimentally

This table provides representative spectrophotometric data for pyrazole compounds. Specific values for this compound would require experimental determination.

Electrochemical Detection and Characterization Methods

Electrochemical methods can be employed for both the quantification and characterization of this compound. The presence of the electroactive pyrazole ring and the bromo substituent makes this compound amenable to electrochemical analysis. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study its redox behavior.

The oxidation and reduction potentials of the compound can provide insights into its electronic properties and potential metabolic pathways. For analytical purposes, a linear relationship between the peak current and the concentration of the compound can be established, allowing for its quantification. The choice of the working electrode (e.g., glassy carbon, platinum, or a modified electrode) and the supporting electrolyte are critical parameters that need to be optimized for sensitive and reproducible measurements. The electrochemical generation of bromine from bromide sources has been noted as a sustainable method, which could be relevant in the context of this brominated compound. mdpi.com

Stability Studies under Controlled Laboratory Conditions

Evaluating the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a variety of environmental conditions to assess its degradation over time. rsc.org

Forced degradation studies are typically performed to identify potential degradation products and to develop stability-indicating analytical methods, usually HPLC. These studies expose the compound to harsh conditions such as:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

Thermal Stress: Heating the solid compound or its solution at elevated temperatures.

Photostability: Exposing the compound to UV and visible light.

The rate of degradation is monitored at specific time points using a stability-indicating HPLC method that can separate the parent compound from its degradation products. This information is vital for formulation development and for ensuring the quality and safety of the compound during its lifecycle. Research on similar pyrazole derivatives has highlighted the importance of assessing hydrolytic stability, as some derivatives can degrade in aqueous buffer solutions. nih.gov

ConditionStressorPotential Outcome
Hydrolysis HCl (aq), NaOH (aq)Degradation via cleavage of amide/ester bonds (if present), or ring opening
Oxidation H₂O₂Formation of N-oxides or other oxidation products
Thermal 40-80 °CGeneral decomposition
Photochemical UV/Vis lightPhotodegradation products

This table outlines typical conditions for forced degradation studies. The specific degradation pathways for this compound would need to be elucidated experimentally.

Methods for Metabolite Identification (Analytical Perspectives)

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. The identification of its metabolites provides insights into its biotransformation pathways and potential for drug-drug interactions.

The primary analytical tool for metabolite identification is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS). Following in vitro incubation with liver microsomes or in vivo administration to animal models, biological samples (e.g., plasma, urine, feces) are analyzed. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites. MS/MS fragmentation patterns are then used to elucidate the structure of these metabolites by comparing them to the fragmentation of the parent compound.

Common metabolic transformations for pyrazole-containing compounds include N-alkylation, N-dealkylation, hydroxylation of the tert-butyl group or the pyrazole ring, and conjugation reactions (e.g., glucuronidation or sulfation) of the amino group or any newly formed hydroxyl groups. The pyrazole ring itself is generally considered to be metabolically stable. nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Analogs with Improved Specificity and Potency

The core structure of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine serves as a versatile scaffold for the rational design of new analogs with enhanced biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, modifications at the N1 position of the pyrazole (B372694) ring, the C4-bromo group, and the C5-amine can significantly influence the compound's interaction with biological targets.

The synthesis of advanced analogs can be achieved through various established and emerging chemical methodologies. For example, the bromine atom at the C4 position can be readily displaced or used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of substituents. acs.org This allows for the exploration of how different chemical moieties at this position affect the compound's potency and selectivity. The tert-butyl group at the C3 position provides steric bulk, which can be a key determinant in target binding. Analogs with different alkyl or aryl groups at this position could be synthesized to probe the steric and electronic requirements of the binding pocket.

Furthermore, the amine group at the C5 position is a key site for derivatization. It can be acylated, alkylated, or converted into other functional groups to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile. mdpi.com The development of efficient, one-pot synthetic protocols will be essential for generating libraries of these analogs for high-throughput screening. mdpi.com

Exploration of Novel Biological Targets for Therapeutic Intervention

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. globalresearchonline.netbenthamscience.comnih.gov This suggests that this compound and its analogs could interact with a variety of biological targets.

Future research should focus on identifying and validating novel protein targets for this class of compounds. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational docking studies. For example, pyrazole-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov Investigating the inhibitory potential of this compound analogs against a panel of kinases could reveal new therapeutic opportunities.

Additionally, pyrazole derivatives have been explored as cannabinoid CB1 receptor antagonists and inhibitors of enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibacterial target. nih.govnih.gov Screening this compound and its derivatives against these and other G-protein coupled receptors (GPCRs) and enzymes could uncover unexpected biological activities.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the discovery and optimization of novel analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structures. nih.gov These models can help prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby reducing the time and cost of drug development. Machine learning algorithms can also be used to analyze large datasets from high-throughput screening campaigns to identify patterns and relationships that may not be apparent to human researchers.

Potential in Materials Science or Chemical Sensing Applications

Beyond its potential in medicine, the pyrazole scaffold is also of interest in materials science and chemical sensing. nih.govrsc.org The unique electronic and photophysical properties of pyrazole derivatives make them suitable for a variety of applications. rsc.org

The presence of nitrogen atoms in the pyrazole ring allows for coordination with metal ions, making these compounds potential candidates for use as chemosensors. nih.govchemrxiv.org The bromine and amine substituents on this compound could be further functionalized with fluorophores or chromophores to create selective and sensitive sensors for specific metal ions or other analytes. rsc.orgnih.gov For example, pyrazole-based sensors have been developed for the detection of Ni2+ and Al3+. rsc.org

In materials science, pyrazole derivatives have been incorporated into polymers and other materials to impart specific properties, such as thermal stability or optical activity. The reactivity of the bromine and amine groups on this compound provides handles for its incorporation into larger molecular architectures, potentially leading to the development of new functional materials.

Overcoming Synthetic Challenges for Scale-Up in Research Laboratories

Future research should focus on developing robust and scalable synthetic routes. This may involve exploring alternative starting materials, optimizing reaction conditions, and developing purification methods that are amenable to large-scale production. chemrxiv.org For example, multicomponent reactions (MCRs) offer a powerful strategy for the efficient, one-pot synthesis of complex molecules from simple starting materials, and could be adapted for the synthesis of this compound and its analogs. mdpi.com The development of continuous flow chemistry processes could also provide a safer and more efficient means of production.

Unexplored Chemical Transformations and Reactivity Patterns

The chemical reactivity of pyrazoles is rich and varied, offering many opportunities for further exploration. nih.govmdpi.com The interplay of the bromo, tert-butyl, and amino substituents in this compound creates a unique electronic landscape that could lead to novel and unexpected chemical transformations.

The bromine atom at the C4 position is a versatile handle for a variety of reactions. While cross-coupling reactions are a common application, other transformations, such as halogen-metal exchange followed by reaction with electrophiles, could provide access to a wider range of derivatives. researchgate.net The reactivity of the pyrazole ring itself towards electrophilic and nucleophilic attack can also be further investigated. chemicalbook.com For instance, the conditions under which the ring undergoes substitution, and the regioselectivity of these reactions, are important areas for study. nih.gov

The amino group at the C5 position can also participate in a variety of reactions beyond simple acylation or alkylation. For example, it could be used as a directing group for ortho-metalation, or it could be diazotized and converted into other functional groups. Understanding the full scope of the chemical reactivity of this compound will be key to unlocking its full potential in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine?

  • Methodological Answer : A common approach involves bromination of a pre-formed pyrazole precursor. For example, tert-butyl-substituted pyrazoles can undergo electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the brominated product .
  • Key Data :

PrecursorBrominating AgentYield (%)Purity (%)Reference
3-tert-butyl-1H-pyrazol-5-amineNBS65–75≥95

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d6) typically shows a singlet for the tert-butyl group (δ 1.3–1.4 ppm) and a broad peak for the NH2_2 group (δ 5.5–6.0 ppm). The bromine atom deshields adjacent protons, shifting pyrazole ring protons to δ 7.2–8.0 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 244.08 [M+H]+^+ (C7_7H11_{11}BrN3_3) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group in this compound?

  • Methodological Answer : The tert-butyl group imposes significant steric bulk, complicating further substitution. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction kinetics for nucleophilic substitutions .
  • Transition metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at the 4-bromo position, leveraging the bromine as a leaving group .
    • Data Contradiction : While some studies report successful C–N coupling at the bromine site, others note competing side reactions (e.g., dehalogenation) under high temperatures (>100°C) .

Q. How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine atom at the 4-position activates the pyrazole ring toward nucleophilic aromatic substitution. Computational studies (DFT) suggest the NH2_2 group at the 5-position contributes to resonance stabilization, directing electrophiles to the 1- and 3-positions .
  • Case Study : In Pd-catalyzed reactions, coupling at the 4-bromo position proceeds with >80% efficiency when using Buchwald-Hartwig conditions (XPhos ligand, Cs2_2CO3_3 base) .

Q. What analytical challenges arise in distinguishing regioisomers of brominated pyrazole derivatives?

  • Methodological Answer : Regioisomeric ambiguity (e.g., bromine at 4- vs. 5-position) can be resolved via:

  • X-ray crystallography : Definitive structural assignment using single-crystal diffraction (e.g., CCDC deposition for tert-butyl-pyrazole derivatives) .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

  • Analysis : Discrepancies arise from:

  • Solvent polarity : Higher yields (75%) in DMF vs. lower yields (55%) in THF due to improved bromine solubility .
  • Purification methods : Silica gel chromatography may degrade NH2_2-containing pyrazoles; alternative methods (e.g., recrystallization from ethanol/water) improve recovery .
    • Recommendation : Optimize reaction conditions using DoE (Design of Experiments) to identify critical variables (temperature, solvent, stoichiometry).

Applications in Academic Research

Q. How is this compound utilized in metal-ligand coordination studies?

  • Methodological Answer : The NH2_2 and Br groups serve as potential donor sites. For example:

  • Mn(II) complexes : Pyrazole amines act as bidentate ligands, forming octahedral geometries. Magnetic susceptibility studies reveal antiferromagnetic interactions .
  • Catalytic applications : Cu(I) complexes of tert-butyl pyrazoles show activity in azide-alkyne cycloaddition (CuAAC) reactions .

Q. What role does this compound play in pharmacological scaffold development?

  • Methodological Answer : The bromine atom enables late-stage diversification for structure-activity relationship (SAR) studies. For instance:

  • Antimicrobial analogs : Pyrazole-amine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
  • Kinase inhibitors : Bromine substitution enhances binding affinity to ATP pockets in kinase assays (IC50_{50} < 100 nM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.